molecular formula C17H15N3O4 B15148947 N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide

N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide

Cat. No.: B15148947
M. Wt: 325.32 g/mol
InChI Key: AHZWQXDBNQITOQ-UHFFFAOYSA-N
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Description

N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzodioxole moiety and a hydrazinecarbonyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The benzodioxole moiety allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of benzodioxole oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated or alkylated benzodioxole derivatives.

Scientific Research Applications

N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. These interactions can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE can be compared with other similar compounds, such as:

    N-[(1Z)-2-(2H-1,3-benzodioxol-5-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]-2-methoxybenzamide: Similar structure but with a methoxy group, which may alter its biological activity.

    N-[(1Z)-2-(2H-1,3-benzodioxol-5-yl)-1-(hydrazinecarbonyl)eth-1-en-1-yl]-4-chlorobenzamide: Contains a chlorine atom, which can influence its reactivity and interactions with biological targets.

The uniqueness of N-[(1Z)-2-(2H-1,3-BENZODIOXOL-5-YL)-1-(HYDRAZINECARBONYL)ETH-1-EN-1-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C17H15N3O4/c18-20-17(22)13(19-16(21)12-4-2-1-3-5-12)8-11-6-7-14-15(9-11)24-10-23-14/h1-9H,10,18H2,(H,19,21)(H,20,22)

InChI Key

AHZWQXDBNQITOQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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